6-O-(Maltosyl)cyclomaltohexaose
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Overview
Description
6-O-(Maltosyl)cyclomaltohexaose is a complex carbohydrate compound with the molecular formula C48H80O40 and a molecular weight of 1297.12 g/mol It is a derivative of cyclodextrin, specifically modified with a maltosyl group at the 6-O position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-O-(Maltosyl)cyclomaltohexaose typically involves the ring-opening of cyclodextrins. This process can be achieved through both chemical and enzymatic methods. One common approach is the enzymatic transglycosylation reaction, where enzymes such as transglucosidase are used to transfer maltose units to cyclodextrins . The reaction conditions often include a buffered solution with specific pH levels to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain controlled conditions for optimal enzyme performance. The use of immobilized enzymes can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-O-(Maltosyl)cyclomaltohexaose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the cyclic structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as periodate can be used to oxidize the hydroxyl groups on the maltosyl and cyclodextrin units.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the compound.
Substitution: Substitution reactions may involve reagents like acetic anhydride to introduce acetyl groups at specific positions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylate derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-O-(Maltosyl)cyclomaltohexaose involves its ability to form inclusion complexes with various molecules. This property allows it to interact with specific molecular targets, such as enzymes and receptors, modulating their activity. In the context of Niemann-Pick disease Type C, the compound has been shown to enhance the solubility and transport of cholesterol within cells, thereby alleviating the symptoms associated with the disease .
Comparison with Similar Compounds
Similar Compounds
α-Cyclodextrin: A cyclic oligosaccharide with a similar structure but lacking the maltosyl modification.
β-Cyclodextrin: Another cyclodextrin variant with a different ring size and functional properties.
γ-Cyclodextrin: A larger cyclodextrin with unique inclusion complex formation capabilities.
Uniqueness
6-O-(Maltosyl)cyclomaltohexaose is unique due to the presence of the maltosyl group, which enhances its solubility and ability to form stable inclusion complexes. This modification also imparts specific biological activities, making it a valuable compound for targeted therapeutic applications and advanced material synthesis .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O40/c49-1-9-17(56)18(57)26(65)42(74-9)82-34-10(2-50)75-41(27(66)19(34)58)73-8-16-40-25(64)33(72)48(81-16)87-39-15(7-55)79-46(31(70)23(39)62)85-37-13(5-53)77-44(29(68)21(37)60)83-35-11(3-51)76-43(28(67)20(35)59)84-36-12(4-52)78-45(30(69)22(36)61)86-38-14(6-54)80-47(88-40)32(71)24(38)63/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBXWKUNMXKXKS-WJMYNTJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O4)C(C9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O4)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O40 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100817-30-9 |
Source
|
Record name | 6-O-(Maltosyl)cyclomaltohexaose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100817309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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